
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide, also known as SNS-032, is a small molecule inhibitor that has shown promise in various scientific research applications. This compound has been studied for its potential to inhibit cell growth and proliferation, making it a promising candidate for cancer therapy. In
Mecanismo De Acción
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide inhibits the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a key role in cell cycle regulation. Specifically, this compound inhibits CDK9, which is involved in the regulation of transcription. By inhibiting CDK9, this compound prevents the transcription of genes that are necessary for cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of inflammatory cytokines and to protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide is its specificity for CDK9, which allows for targeted inhibition of cell growth and proliferation. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide. One area of interest is the development of more soluble analogs of this compound that can be administered in vivo. Another area of interest is the potential use of this compound in combination with other anti-cancer agents to enhance their efficacy. Finally, further research is needed to fully understand the anti-inflammatory and neuroprotective effects of this compound and their potential therapeutic applications.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in various scientific research applications. Its specificity for CDK9 makes it a promising candidate for cancer therapy, and its anti-inflammatory and neuroprotective effects suggest potential applications in other areas of medicine. Further research is needed to fully understand the potential of this compound and to develop more effective analogs for use in vivo.
Métodos De Síntesis
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 6-chloronicotinic acid with N-methyl-N-(pentan-3-yl)amine to form the corresponding amide intermediate. The second step involves the reaction of the amide intermediate with thionyl chloride to form this compound.
Aplicaciones Científicas De Investigación
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including multiple myeloma, acute lymphoblastic leukemia, and non-small cell lung cancer. This compound has also been studied for its potential to sensitize cancer cells to radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
6-chloro-N-methyl-N-pentan-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-4-10(5-2)15(3)12(16)9-6-7-11(13)14-8-9/h6-8,10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHMZJQSYFGKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(C)C(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

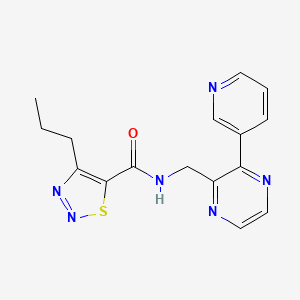
![8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436897.png)
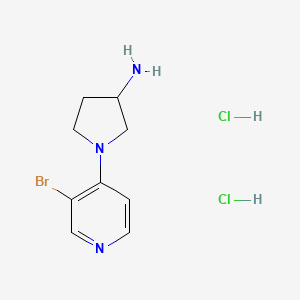
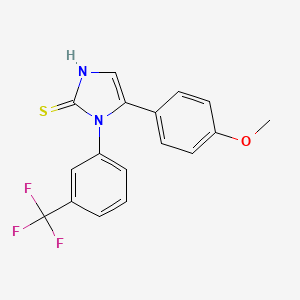

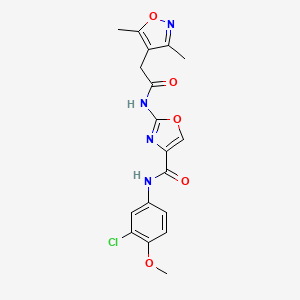
![4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2436903.png)
![N~1~-(3,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2436906.png)
![4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2436908.png)

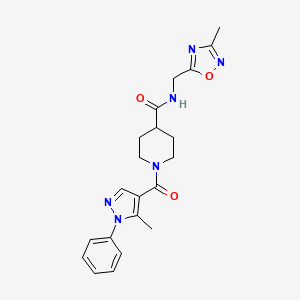

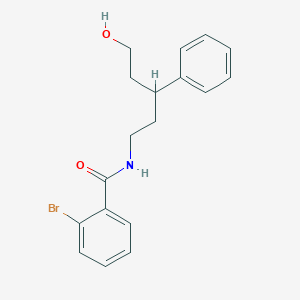
![N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide](/img/structure/B2436917.png)